Manganese(III) phosphate hydrate; 99%

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

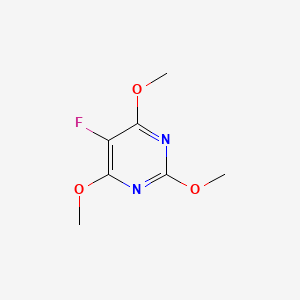

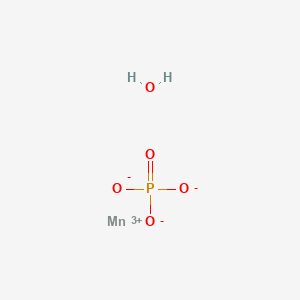

Manganese(III) phosphate hydrate is an inorganic chemical compound of manganese with the formula MnPO4. It is a hygroscopic purple solid that absorbs moisture to form the pale-green monohydrate . It is employed as an intermediate for pharmaceuticals .

Synthesis Analysis

Manganese phosphate monohydrate is produced by the reaction of an Mn(II) salt, such as manganese(II) sulfate, and phosphoric acid, followed by oxidation by nitric acid . Another method of producing the monohydrate is by the comproportionation of permanganate and Mn(II) in phosphoric acid . Aqueous synthesis of Manganese phosphate hydrate crystals has also been reported .Molecular Structure Analysis

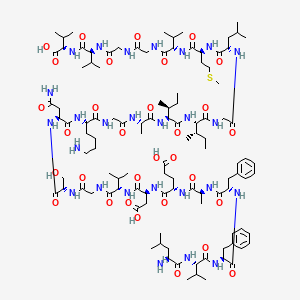

The anhydrous form of Manganese(III) phosphate has an olivine structure and naturally occurs as the mineral purpurite. The monohydrate has a monoclinic structure, similar to that of magnesium sulfate monohydrate, but has distortions at the octahedral manganese center due to the Jahn-Teller effect . It consists of interconnected distorted trans - [Mn (PO 4) 4 (H 2 O) 2] octahedrons .Chemical Reactions Analysis

The diphosphomanganate (III) ion slowly converts to the monohydrate. Heating of the monohydrate does not yield the anhydrous form, instead, it decomposes to manganese (II) pyrophosphate (Mn 2 P 2 O 7) at 420 °C . To produce the anhydrous form, lithium manganese (II) phosphate is oxidized with nitronium tetrafluoroborate under inert conditions .Physical And Chemical Properties Analysis

Manganese(III) phosphate hydrate has a molecular weight of 170.95 . It is insoluble in water, acetonitrile, ethanol, and acetone . The anhydrous form is sensitive to moisture. In the absence of moisture, it decomposes at 400 °C, but when moisture is present, it slowly transitions to an amorphous phase and decomposes at 250 °C .科学的研究の応用

Electrochemical Catalysts

Manganese(III) phosphate hydrate has been explored as an efficient electrochemical catalyst. Researchers have developed facile methods to fabricate self-assembled carbon networks containing manganese phosphate. These networks exhibit excellent catalytic activity, particularly for real-time monitoring of superoxide anions released from cells .

Stabilization and Solidification of Heavy Metals

In environmental remediation, Manganese(III) phosphate hydrate plays a crucial role in stabilizing and solidifying heavy metals. For instance, it has been used to simultaneously stabilize manganese ions (Mn²⁺) and ammonium nitrogen (NH₄⁺-N) from electrolytic manganese residue. The addition of magnesium oxide (MgO) enhances this process, making it an effective method for treating industrial waste .

Pharmaceutical Intermediates

Manganese(III) phosphate hydrate serves as an intermediate in pharmaceutical synthesis. Although specific applications may vary, its involvement in drug development and synthesis pathways underscores its importance in the pharmaceutical industry. Further research is needed to explore its potential in drug delivery systems and therapeutic agents .

Materials Science and Nanotechnology

Researchers have investigated Manganese(III) phosphate hydrate for its potential in materials science and nanotechnology. Its unique crystal structure and properties make it an interesting candidate for designing functional materials, such as sensors, energy storage devices, and nanocomposites. These applications capitalize on its stability and reactivity .

Catalytic Oxidation Reactions

Manganese(III) phosphate hydrate can participate in catalytic oxidation reactions. Its redox properties allow it to facilitate oxidation processes, which find applications in organic synthesis, wastewater treatment, and environmental remediation. Researchers continue to explore its catalytic potential in various oxidation reactions .

Photocatalysis and Water Splitting

As a semiconductor material, Manganese(III) phosphate hydrate has been studied for its photocatalytic properties. It can absorb light and generate charge carriers, making it suitable for applications like water splitting (hydrogen production) and environmental photocatalysis. These areas hold promise for sustainable energy conversion and pollutant degradation .

Safety and Hazards

将来の方向性

Manganese phosphate hydrate crystals have been successfully fabricated for supercapacitor applications . The enhanced reactivity of α-Mn 2 O 3 -cubic was explained by the fact that the exposed (001) surface facets of α-Mn 2 O 3 -cubic have higher amounts of low-coordinated surface oxygen sites, which are capable of facilitating the oxygen activation and improving the surface redox properties .

Relevant papers on Manganese(III) phosphate hydrate have been analyzed to provide this comprehensive report .

作用機序

Target of Action

Manganese(III) phosphate hydrate is an inorganic chemical compound of manganese with the formula MnPO4 It has been found that the native out-of-plane mn centers with terminal water ligands are accessible and preferential oxidation sites .

Mode of Action

The compound interacts with its targets primarily through oxidation reactions. During these reactions, intermediate species of Mn(III), Mn(IV), and Mn(V) are identified . The Mn(V)=O species is demonstrated to be the substance for O−O bond formation .

Biochemical Pathways

It is known that the compound plays a role in water oxidation . This process is crucial in various biological and chemical processes, including photosynthesis and energy production.

Pharmacokinetics

Manganese(III) phosphate hydrate is insoluble in water , which may limit its bioavailability

Result of Action

The molecular and cellular effects of Manganese(III) phosphate hydrate’s action are largely dependent on its environment and the specific reactions it is involved in. In the context of water oxidation, the compound facilitates the formation of oxygen, which is a crucial component of various biological and chemical processes .

Action Environment

The action, efficacy, and stability of Manganese(III) phosphate hydrate are influenced by various environmental factors. The compound is sensitive to moisture . In the absence of moisture, it decomposes at 400 °C, but when moisture is present, it slowly transitions to an amorphous phase and decomposes at 250 °C . Therefore, the compound’s environment can significantly impact its stability and reactivity.

特性

IUPAC Name |

manganese(3+);phosphate;hydrate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Mn.H3O4P.H2O/c;1-5(2,3)4;/h;(H3,1,2,3,4);1H2/q+3;;/p-3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRHPRPVJMYLUBR-UHFFFAOYSA-K |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

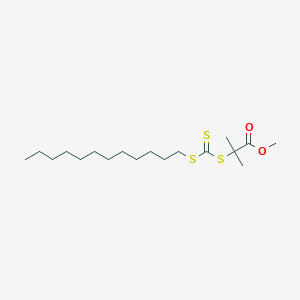

O.[O-]P(=O)([O-])[O-].[Mn+3] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H2MnO5P |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.92 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Manganese(III) phosphate hydrate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-{[(R)-Ferrocenyl-2-(S)-ethyl-1-dimethylamino) phenyl]-(R)-phosphino}-1'- dicyclohexylphosphinoferrocene, 97% Chenphos](/img/structure/B6336362.png)

![1-{[(S)-Ferrocenyl-2-(R)-ethyl-1-dimethylamino) phenyl]-(S)-phosphino}-1'- dicyclohexylphosphinoferrocene, 97% Chenphos](/img/structure/B6336365.png)

![1,1'-Bis{1-[(R)-ferrocenyl-2-(S)-ethyl-1-(diethylamino)phenyl]-(R)-phosphino}ferrocene, 97% Trifer](/img/structure/B6336370.png)